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molecular formula C18H12Cl2N2O3 B8504897 2-(Benzyloxy)-4-(2,4-dichlorophenyl)-3-nitropyridine CAS No. 219735-85-0

2-(Benzyloxy)-4-(2,4-dichlorophenyl)-3-nitropyridine

Cat. No. B8504897
M. Wt: 375.2 g/mol
InChI Key: LUNALZCOCAMNPM-UHFFFAOYSA-N
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Patent
US07067658B2

Procedure details

2-Benzyloxy-4-(2,4-dichloro-phenyl)-3-nitro-pyridine (5.79 g, 15.4 mmol) was dissolved in TFA (20 mL) and stirred at room temperature for 4 h. The reaction mixture was concentrated and washed with 20% EtOAc/Hexane, and concentrated in vacuo to yield 1.0 g (23%) of 4-(2,4-dichloro-phenyl)-3-nitro-1H-pyridin-2-one as a solid: crude MS (AP) m/z 285.1 [(M+H)+, 100].
Quantity
5.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[C:13]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=2[Cl:25])[CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[Cl:25][C:19]1[CH:20]=[C:21]([Cl:24])[CH:22]=[CH:23][C:18]=1[C:13]1[CH:12]=[CH:11][NH:10][C:9](=[O:8])[C:14]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
5.79 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=CC(=C1[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with 20% EtOAc/Hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1=C(C(NC=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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